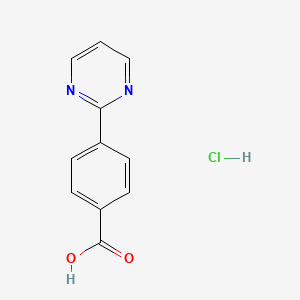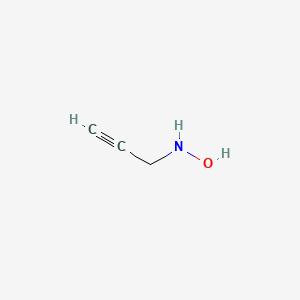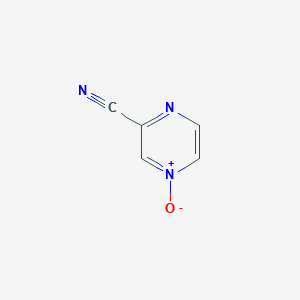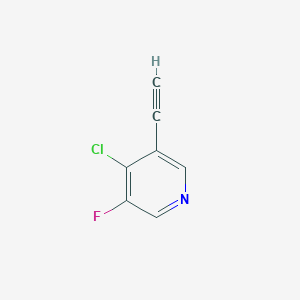![molecular formula C27H32ClN5O3S B12975548 (S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)
(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolo[4,5-c]pyridine moiety, a pyrrolidine ring, and a tetrahydro-2H-pyran group, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide involves multiple steps, including the formation of the thiazolo[4,5-c]pyridine core, the introduction of the pyrrolidine ring, and the attachment of the tetrahydro-2H-pyran group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-ol: This compound shares structural similarities with (S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide, particularly in the pyrrolidine and tetrahydro-2H-pyran groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H32ClN5O3S |
|---|---|
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
(2S)-N-[(1S)-2-[(2S)-2-[4-(2-chlorophenyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]pyrrolidin-1-yl]-1-(oxan-4-yl)-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C27H32ClN5O3S/c1-16(29-2)25(34)31-22(17-10-14-36-15-11-17)27(35)33-13-5-8-20(33)26-32-24-21(37-26)9-12-30-23(24)18-6-3-4-7-19(18)28/h3-4,6-7,9,12,16-17,20,22,29H,5,8,10-11,13-15H2,1-2H3,(H,31,34)/t16-,20-,22-/m0/s1 |
Clave InChI |
AVQIBLHJFPCFMB-BUKVSMQUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCOCC1)C(=O)N2CCC[C@H]2C3=NC4=C(S3)C=CN=C4C5=CC=CC=C5Cl)NC |
SMILES canónico |
CC(C(=O)NC(C1CCOCC1)C(=O)N2CCCC2C3=NC4=C(S3)C=CN=C4C5=CC=CC=C5Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)




![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)






![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
